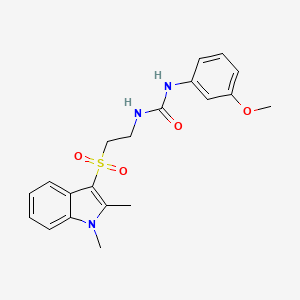

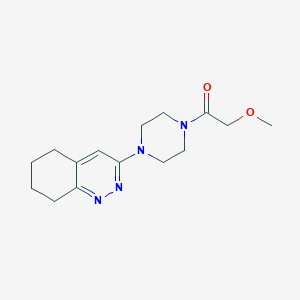

![molecular formula C17H22F6N2O3 B2888037 N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 57005-21-7](/img/structure/B2888037.png)

N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, commonly known as BTF-1, is a chemical compound used in scientific research. It belongs to the class of carboxamide compounds and is widely used in various fields of research due to its unique properties.

Applications De Recherche Scientifique

Antiarrhythmic Activities

N-[2-(Diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has been studied for its potential as an antiarrhythmic agent. Benzamides with trifluoroethoxy ring substituents, including compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, have been shown to possess oral antiarrhythmic activity in mice. The structural variations in the heterocyclic ring significantly influence the antiarrhythmic activity. The compound flecainide acetate, which is a derivative of this class, was extensively studied and selected for clinical trials as an antiarrhythmic (Banitt et al., 1977).

Melanoma Cytotoxicity

Research has demonstrated that radioiodinated N-(2-(diethylamino)ethyl)benzamides selectively target melanotic melanoma and are used in nuclear medicine for scintigraphic imaging. Derivatives of this compound conjugated with alkylating cytostatics have been synthesized and tested for targeted drug delivery in melanoma therapy. These derivatives have shown increased cytotoxicity against melanoma cells compared to parent compounds, supporting the concept of selective in vivo delivery of cytostatics in melanoma cells (Wolf et al., 2004).

Synthesis of Supramolecular Structures

The compound has been utilized in the synthesis of supramolecular structures. A study reported the phase separation and self-assembly of N1,N3,N5-tris[2-(diethylamino)-ethyl]-1,3,5-benzenetricarboxamide into well-defined supramolecular fiber-like structures in the form of microtubes upon heating from aqueous solutions (Frank et al., 2020).

Epoxy Resin Polymerization

The compound has been involved in the synthesis of novel bis esters and polyamides for use as epoxy curing agents. These polyamides have been characterized for their potential in polymerizing epoxy resins, which are essential for coating applications and fabricating fiber-reinforced composites (Baraiya et al., 1997).

Propriétés

IUPAC Name |

N-[2-(diethylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F6N2O3/c1-3-25(4-2)8-7-24-15(26)13-9-12(27-10-16(18,19)20)5-6-14(13)28-11-17(21,22)23/h5-6,9H,3-4,7-8,10-11H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSXPQSOSVXFFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2887955.png)

![1-[4-(2-methyl-1H-benzimidazol-1-yl)phenyl]methanamine](/img/no-structure.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)

![N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2887975.png)